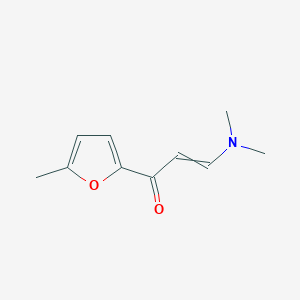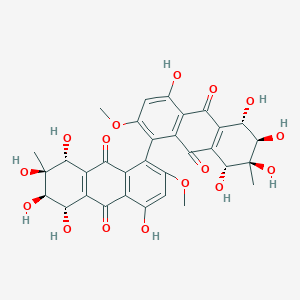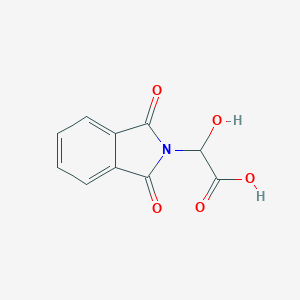
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as homophthalic acid or 2-hydroxyhomophthalic acid. It is a white crystalline solid that is soluble in water and organic solvents. The chemical formula of this compound is C10H7NO5.
Mechanism Of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid is not fully understood. However, studies have shown that this compound may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viral DNA.
Biochemical And Physiological Effects
Studies have shown that 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid may have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It may also stimulate the immune system to fight against viral infections. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid in lab experiments include its relatively simple synthesis method and its potential applications in various fields of science. However, the limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of Alzheimer's disease.
Synthesis Methods
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid can be achieved through various methods. One of the most common methods is the reaction of phthalic anhydride with glyoxylic acid in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of homophthalic acid as a product. The purity of the product can be improved through recrystallization.
Scientific Research Applications
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicine. This compound has been found to exhibit antitumor and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
114505-80-5 |
|---|---|
Product Name |
2-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyacetic acid |
Molecular Formula |
C10H7NO5 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7NO5/c12-7-5-3-1-2-4-6(5)8(13)11(7)9(14)10(15)16/h1-4,9,14H,(H,15,16) |
InChI Key |
WBYIUYYTHIGBPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(C(=O)O)O |
synonyms |
2H-Isoindole-2-acetic acid, 1,3-dihydro--alpha--hydroxy-1,3-dioxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



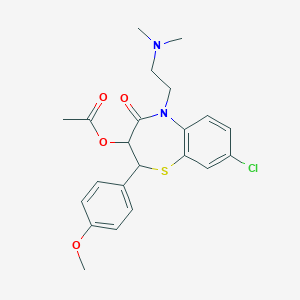
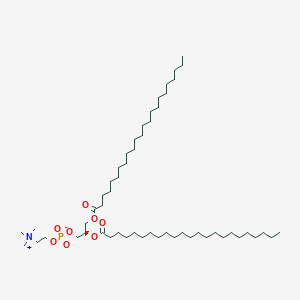
![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)
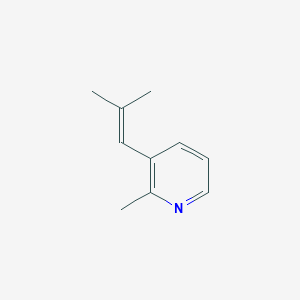
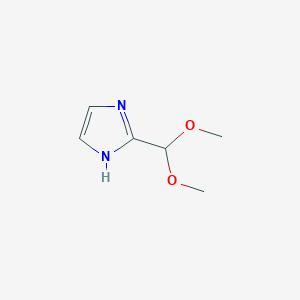
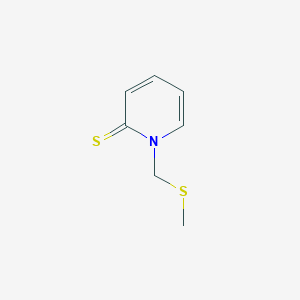
![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
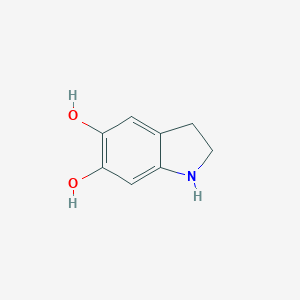
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)
